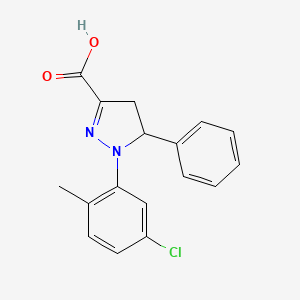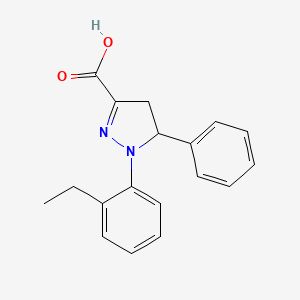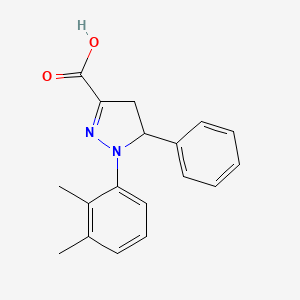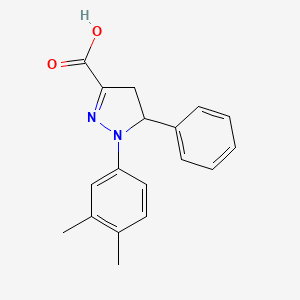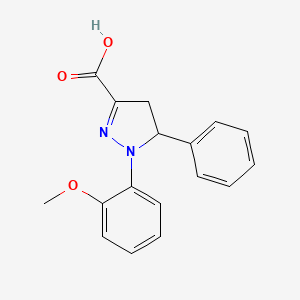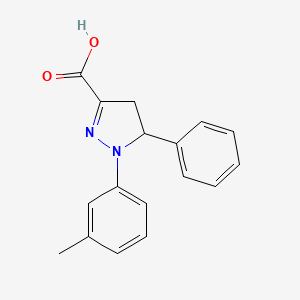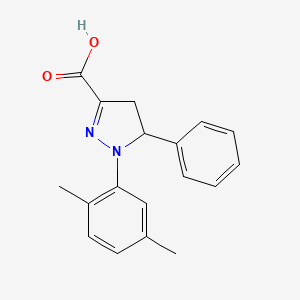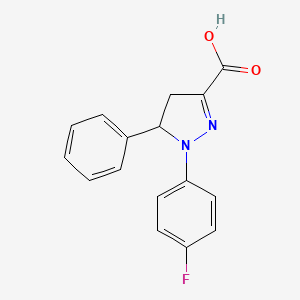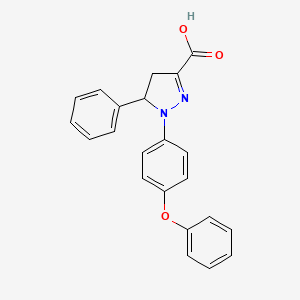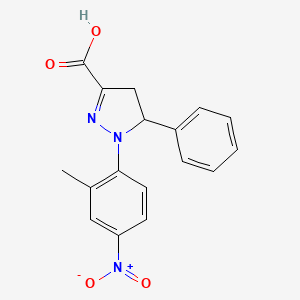
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group and a carboxylic acid group. Additionally, it has a 2-methyl-4-nitrophenyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, phenyl rings, and the carboxylic acid group would significantly influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .Scientific Research Applications
- Researchers have explored the antimicrobial potential of MFCD18434124. Its unique structure, incorporating both a pyrazole ring and a carboxylic acid group, may contribute to inhibiting bacterial growth or biofilm formation .
- The presence of the pyrazole ring suggests potential anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and compounds like MFCD18434124 could modulate inflammatory pathways .
- Researchers have studied its impact on cancer cell lines, exploring its cytotoxicity, apoptosis-inducing properties, and potential as an anticancer agent .
- Medicinal chemists appreciate the pyrrolidine ring scaffold for its versatility in drug design. The sp3-hybridized carbons allow exploration of diverse pharmacophore space .
- The stereogenic carbons in the pyrrolidine ring influence the spatial orientation of substituents. Different stereoisomers may exhibit varying binding modes to enantioselective proteins .
- Researchers have investigated how steric factors impact the biological activity of pyrrolidine derivatives. Substituent positions and stereochemistry play a crucial role .
Antimicrobial Activity
Anti-inflammatory Properties
Cancer Research
Drug Design and Scaffold Exploration
Enantioselective Protein Binding
Structure-Activity Relationship (SAR)
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methyl-4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-9-13(20(23)24)7-8-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQRSGZTSSBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
